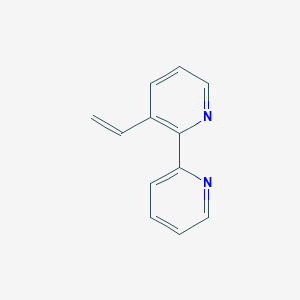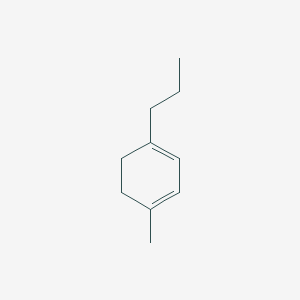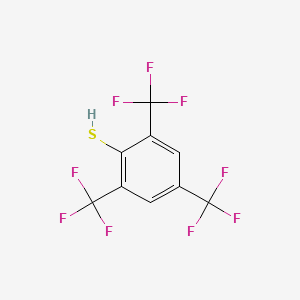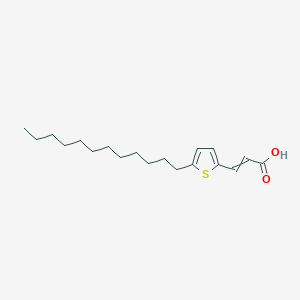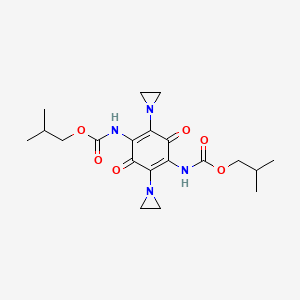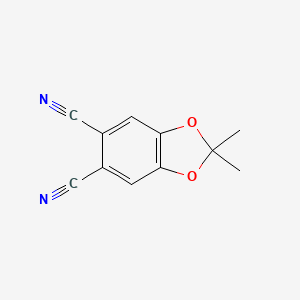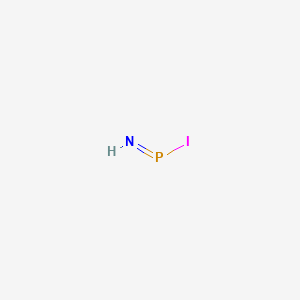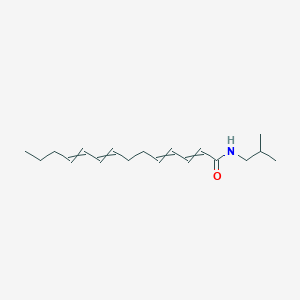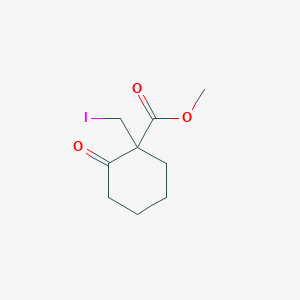
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with an iodomethyl group, a ketone group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexanone with iodomethane in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to modify biological molecules and pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(bromomethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(chloromethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(hydroxymethyl)-2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and hydroxyl analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
112818-12-9 |
|---|---|
Formule moléculaire |
C9H13IO3 |
Poids moléculaire |
296.10 g/mol |
Nom IUPAC |
methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-13-8(12)9(6-10)5-3-2-4-7(9)11/h2-6H2,1H3 |
Clé InChI |
JKEUBPWOTRJZML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCCC1=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
